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Compound of Interest

Compound Name: 3,5-Difluoro-2'-iodobenzophenone

CAS No.: 951891-80-8

Cat. No.: B1359016

Get Quote

Highly substituted halogenated benzophenones, such as 3,5-Difluoro-2'-iodobenzophenone
(C₁₃H₇F₂IO, MW: 344.1 g/mol ), are critical intermediates in modern medicinal chemistry,

frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical

ingredients. Validating the structural integrity of these precursors prevents costly downstream

failures in drug development.

This guide objectively compares the leading spectral databases—evaluating their capacity to

resolve the complex spin-spin coupling and heavy-atom effects inherent to this molecule—and

provides a self-validating experimental protocol for acquiring and matching its Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)

data.
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When elucidating a molecule with multiple halogens, relying on a single analytical technique is

insufficient. A robust spectral database must support multi-technique queries to cross-validate

structural hypotheses[1]. Below is an objective comparison of the three primary database

ecosystems used by analytical chemists.

Table 1: Spectral Database Platform Comparison

Feature / Capability
Wiley KnowItAll®
Analytical Edition

AIST SDBS
(Spectral Database
for Organic
Compounds)

NIST Chemistry
WebBook

Database Size &

Scope

>2 million spectra (IR,

MS, NMR, Raman,

UV-Vis)[2].

~34,000 compounds

(EI-MS, FT-IR, ¹H/¹³C

NMR, ESR)[1].

>33,000 MS, >16,000

IR, >7,000

thermochemical

data[3].

Multi-Technique

Search

Excellent:

Simultaneous

querying across NMR,

IR, and MS[2].

Moderate: Manual

cross-referencing

required; no

automated multi-

technique overlay[4].

Moderate: Strong for

MS/IR, but lacks

comprehensive NMR

data[3].

Predictive Capabilities

Advanced: AI-driven

NMR chemical shift

and IR prediction[2].

None: Strictly

empirical data[5].

None: Strictly

empirical and

evaluated data[6].

Target Application

High-throughput

industrial labs and

complex mixture

deformulation[7].

Academic research

and basic empirical

reference matching[8].

Gas-phase ion

thermochemistry and

standard reference

data[9].

Cost / Access
Commercial license

required[7].

Free, open-access

(requires disclaimer

agreement)[4].

Free, open-access

(US Gov standard

reference)[3].

Expert Insight: For a molecule like 3,5-Difluoro-2'-iodobenzophenone, Wiley KnowItAll is the

superior product due to its patented "Optimized Correction Technology" and simultaneous

multi-technique search[10]. However, for researchers requiring quick, empirical verification
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without a software license, the AIST SDBS remains an invaluable, albeit manual,

alternative[11].

Structural Elucidation Logic & Causality
To prevent false positives during database querying, the experimental protocols must function

as a self-validating system. You cannot rely solely on an MS library match; the NMR must

confirm connectivity, and the IR must confirm the functional groups.

The Heavy-Atom Effect (NMR): The presence of the massive iodine atom at the 2'-position

induces a strong diamagnetic shielding effect (spin-orbit coupling) on the directly attached

carbon. This causes the C-I carbon resonance in the ¹³C NMR to shift unusually upfield to

approximately 90–100 ppm, a critical diagnostic feature.

Scalar Coupling (NMR): The highly electronegative fluorine atoms at the 3,5-positions cause

massive one-bond carbon-fluorine coupling ( 1JCF​≈250 Hz) and complex proton-fluorine

splitting ( 3JHF​, 4JHF​).

Conjugated Carbonyl (IR & MS): The electron-withdrawing nature of the 3,5-difluorophenyl

ring slightly increases the double-bond character of the C=O bond, pushing the IR stretch to

~1670 cm⁻¹. In Electron Ionization MS (EI-MS), this carbonyl dictates the fragmentation

pathway, driving α -cleavage to yield highly stable acylium ions.

Target: C13H7F2IO
MW: 344.1 g/mol

19F-13C & 19F-1H Coupling
Confirms 3,5-Difluoro Ring

13C Upfield Shift (~90-100 ppm)
Confirms C-I Position

IR Peak ~1670 cm⁻¹
Confirms Benzophenone Core

m/z 231 & 141 Fragments
Confirms Cleavage at C=O

Database Cross-Validation
(Empirical vs. Predictive)

Click to download full resolution via product page

Structural elucidation logic for 3,5-Difluoro-2'-iodobenzophenone.
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Expected Quantitative Spectral Data
Before querying a database, establish the expected parameters. Below is the synthesized

quantitative data profile for 3,5-Difluoro-2'-iodobenzophenone.

Table 2: Expected Spectral Parameters
Technique

Diagnostic Signals /
Parameters

Structural Causality

¹H NMR (CDCl₃, 400 MHz)
~7.9 ppm (dd, 1H), ~7.4-7.6

ppm (m, 3H)

2'-iodophenyl aromatic

protons.

~7.3 ppm (m, 2H), ~7.0 ppm

(tt, 1H)

3,5-difluorophenyl protons

(split by F).

¹³C NMR (CDCl₃, 100 MHz) ~195.0 ppm Carbonyl carbon (C=O).

~162.5 ppm (dd, 1JCF​≈250

Hz)

C3, C5 carbons attached to

Fluorine.

~92.5 ppm
C2' carbon attached to Iodine

(Heavy-atom effect).

¹⁹F NMR (CDCl₃, 376 MHz) ~ -108.5 ppm (t, 3JHF​≈8 Hz)
Equivalent fluorines at 3,5-

positions.

FT-IR (ATR) 1670 cm⁻¹ (Strong) C=O stretching vibration.

1120 cm⁻¹, 1280 cm⁻¹ (Strong) C-F stretching vibrations.

GC-EI-MS (70 eV) m/z 344 [M]⁺ Molecular ion.

m/z 231, m/z 141
α -cleavage yielding acylium

ions.

m/z 217 [M - I]⁺ (Loss of iodine radical).
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To ensure the highest fidelity when matching against commercial libraries like Wiley

KnowItAll[2] or public repositories like NIST[3], follow these step-by-step methodologies.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)
Sample Preparation: Dissolve 15–20 mg of 3,5-Difluoro-2'-iodobenzophenone in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal

standard. Transfer to a 5 mm NMR tube.

Instrument Tuning: Tune the NMR probe to ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376

MHz).

Acquisition:

¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

¹³C NMR: Acquire 512–1024 scans utilizing ¹H broad-band decoupling to simplify the

spectrum, keeping in mind that C-F splitting will still be present.

¹⁹F NMR: Acquire 32 scans with ¹H decoupling turned off to observe the critical proton-

fluorine scalar coupling.

Processing: Apply a 0.3 Hz exponential line broadening for ¹H/¹⁹F and 1.0 Hz for ¹³C. Phase

and baseline correct the spectra before exporting as standard .jdx (JCAMP-DX) files.

Protocol B: FT-IR (ATR) Acquisition
Background: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean.

Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

Sampling: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply uniform

pressure using the anvil.

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Processing: Apply an ATR correction algorithm to adjust for penetration depth variations at

lower wavenumbers, ensuring the spectrum visually aligns with transmission spectra found

in the SDBS database[5]. Export as .spc or .csv.
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Protocol C: GC-EI-MS Acquisition
Sample Preparation: Dilute the compound to 10 µg/mL in GC-grade hexane.

Chromatography: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-

5ms). Program the oven from 100°C to 280°C at 15°C/min.

Ionization: Utilize standard Electron Ionization (EI) at 70 eV to ensure fragmentation patterns

match standard library conditions[1].

Detection: Scan from m/z 50 to 400. Export the mass spectrum at the apex of the

chromatographic peak as a .msp or .netCDF file.

Protocol D: Multi-Technique Database Query Workflow
Import: Load the .jdx, .spc, and .msp files into the Wiley KnowItAll SearchIt interface[7].

Simultaneous Search: Execute a multi-technique search. The algorithm will cross-reference

the m/z 344 molecular ion, the 1670 cm⁻¹ IR peak, and the NMR shifts simultaneously

against the database.

Validation: If using AIST SDBS, manually input the exact mass (344), the base peak (m/z

231 or 141), and the C=O IR stretch (1670) into the search fields[4]. Compare the empirical

hit's ¹³C NMR shifts against your acquired data, specifically verifying the ~92.5 ppm C-I shift.
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Synthesize/Isolate
3,5-Difluoro-2'-iodobenzophenone

Acquire Multinuclear NMR
(1H, 13C, 19F)

Acquire GC-EI-MS
(m/z 344 [M]+)

Acquire FT-IR (ATR)
(C=O, C-F, C-I)

Multi-Technique Database Query
(Wiley KnowItAll / SDBS)

Spectral Match & Validation

Click to download full resolution via product page

Multi-technique spectral acquisition and database matching workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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